molecular formula C12H17NO4S B568885 1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt CAS No. 918659-71-9

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt

Cat. No.: B568885
CAS No.: 918659-71-9
M. Wt: 271.331
InChI Key: WUQURFQLGPUPSR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt typically involves the reaction of 1-Methyl-2-pyrrolidinone with 4-Methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation or breaking of chemical bonds. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-2-pyrrolidinone 4-Methylbenzenesulfonate Salt is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its applications in proteomics research also set it apart from other similar compounds .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5(6)7/h2-5H,1H3,(H,8,9,10);2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQURFQLGPUPSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40845270
Record name 4-Methylbenzene-1-sulfonic acid--1-methylpyrrolidin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40845270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918659-71-9
Record name 4-Methylbenzene-1-sulfonic acid--1-methylpyrrolidin-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40845270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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